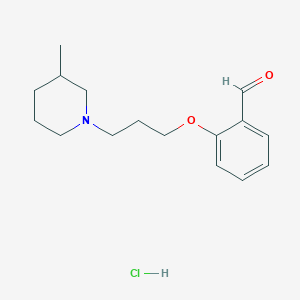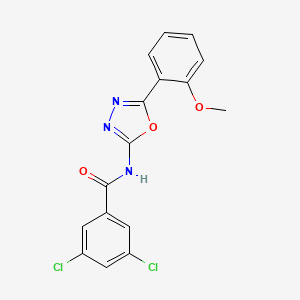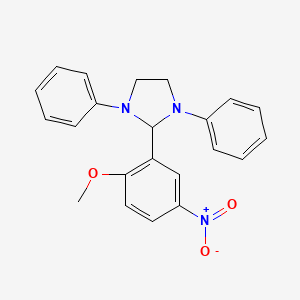
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide, also known as MOPDC, is a synthetic compound that belongs to the pyridazine family. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound also inhibits the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, decrease oxidative stress, and inhibit the growth of cancer cells. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide in lab experiments is its versatility. It can be easily synthesized and modified to create derivatives with different properties. However, one of the limitations of using this compound is its relatively low potency compared to other compounds. This can make it more difficult to achieve significant results in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide. One possible direction is to further investigate its anti-inflammatory and antioxidant properties, with the aim of developing new drugs for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another potential direction is to explore its potential as a treatment for cancer, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects or toxicity issues.
Synthesemethoden
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide can be synthesized through a multi-step process, starting with the reaction of o-toluidine with ethyl acetoacetate to form 1-(o-tolyl)ethanone. This compound is then reacted with hydrazine hydrate to form 4-methoxy-1-(o-tolyl)-3-hydrazino-1-butanone, which is further reacted with ethyl acetoacetate and acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
4-methoxy-6-oxo-N-phenethyl-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxamide has been studied for its potential applications in the development of new drugs for various medical conditions, including cancer, diabetes, and Alzheimer's disease. It has been shown to exhibit anti-inflammatory, antioxidant, and antiproliferative properties, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
4-methoxy-1-(2-methylphenyl)-6-oxo-N-(2-phenylethyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-8-6-7-11-17(15)24-19(25)14-18(27-2)20(23-24)21(26)22-13-12-16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOFCYPBGPFQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NCCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)


![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B3006938.png)







![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B3006951.png)
